molecular formula C27H31N2O5P B11397609 Diethyl [5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11397609
M. Wt: 494.5 g/mol
InChI Key: CUKGPMDCQUXQSM-UHFFFAOYSA-N
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Description

DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a naphthalene moiety, and a phosphonate group

Preparation Methods

The synthesis of DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Naphthalene Moiety: This step involves the attachment of the naphthalene group to the oxazole ring, often through a substitution reaction.

    Attachment of the Phosphonate Group:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can be compared with other similar compounds, such as:

    Diethyl ((5-(4-(bis(4-methoxyphenyl)amino)phenyl)thiophen-2-yl)methyl)phosphonate: This compound has a similar phosphonate group but differs in the aromatic moieties attached.

    (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl)phosphonic acid dimethyl ester: This compound also contains a phosphonate group but has different substituents on the aromatic ring.

The uniqueness of DIETHYL (5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C27H31N2O5P

Molecular Weight

494.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C27H31N2O5P/c1-4-32-35(30,33-5-2)27-26(28-18-17-20-13-15-23(31-3)16-14-20)34-25(29-27)19-22-11-8-10-21-9-6-7-12-24(21)22/h6-16,28H,4-5,17-19H2,1-3H3

InChI Key

CUKGPMDCQUXQSM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCCC4=CC=C(C=C4)OC)OCC

Origin of Product

United States

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